

# The Discovery and Origin of MMV665852: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | MMV665852 |           |  |  |  |
| Cat. No.:            | B1677363  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive technical overview of the discovery and origin of the antimalarial compound MMV665852. Identified through a large-scale screening effort and made available via the Medicines for Malaria Venture (MMV) Malaria Box, this N,N'-diarylurea represents a promising chemotype for antimalarial drug discovery. This whitepaper details the compound's origins, summarizes its known biological activity, outlines the experimental methodologies employed in its initial identification, and explores its potential mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

#### Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents with diverse mechanisms of action. In response to this global health challenge, the Medicines for Malaria Venture (MMV) initiated the Open Access Malaria Box program to catalyze research and development in this area.[1] The Malaria Box comprises a collection of 400 compounds with confirmed activity against the blood-stage of P. falciparum, selected from a massive screening campaign of approximately four million compounds.[1] Among these compounds is **MMV665852**, a N,N'-diarylurea that has since been investigated for its therapeutic potential against other



pathogens, notably Schistosoma mansoni.[2] This guide focuses on the core aspects of **MMV665852**'s discovery as an antimalarial agent.

### **Discovery and Origin**

**MMV665852** was identified as part of a large-scale, open-source drug discovery initiative. The compound originated from the screening of extensive compound libraries from St. Jude Children's Research Hospital, Novartis, and GlaxoSmithKline (GSK).[1] The 400 compounds ultimately selected for the Malaria Box, including **MMV665852**, were chosen to represent a broad range of structural diversity and possess drug-like properties suitable for oral administration with minimal toxicophores.[1]

The overarching goal of the Malaria Box project was to provide the global research community with free access to promising starting points for drug discovery programs, not only for malaria but also for other neglected diseases.[1][3] Researchers receiving the Malaria Box were encouraged to publish their findings in the public domain to foster a collaborative research environment.[1]

## **Quantitative Biological Data**

All compounds included in the Malaria Box have confirmed activity against the chloroquine-sensitive (3D7) strain of P. falciparum.[4] The biological data for **MMV665852**, including its 50% effective concentration (EC50) against P. falciparum 3D7 and its 50% cytotoxic concentration (CC50) against human embryonic kidney (HEK-293) cells, are archived in the ChEMBL-NTD repository.[4][5] While the direct search results did not yield the specific EC50 value, this information is publicly available through the ChEMBL database. The general threshold for inclusion in the Malaria Box was an activity of at least 4 µM against P. falciparum 3D7 and a selectivity index (CC50/EC50) of at least 10.[3]

Subsequent studies on **MMV665852** have primarily focused on its antischistosomal activity. The table below summarizes the reported in vitro activity of **MMV665852** against Schistosoma mansoni.



| Organism               | Stage                                          | Assay Duration | IC50 (μM)             | Reference |
|------------------------|------------------------------------------------|----------------|-----------------------|-----------|
| Schistosoma<br>mansoni | Adult Worms                                    | 72 hours       | ≤0.8                  | [2]       |
| Schistosoma<br>mansoni | Newly<br>Transformed<br>Schistosomula<br>(NTS) | 72 hours       | Data not<br>specified | [2]       |

Table 1: In Vitro Activity of MMV665852 against Schistosoma mansoni

#### **Experimental Protocols**

The initial identification of **MMV665852** as an active antimalarial compound resulted from a high-throughput screening (HTS) campaign. The methodologies employed in these large-scale screens and subsequent confirmatory assays are detailed below.

## High-Throughput Screening (HTS) of Compound Libraries

The primary screening of the GSK, Novartis, and St. Jude compound libraries was a whole-cell phenotypic screen against the blood stages of P. falciparum.[4] The specific assay utilized for the confirmatory screening of the 685 compounds shortlisted for the Malaria Box was a novel anti-malarial imaging assay developed by Duffy and Avery.[4]

Protocol: Anti-malarial Imaging Assay

- Parasite Culture: P. falciparum 3D7 (chloroquine-sensitive) is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, HEPES, and Lglutamine under a gas mixture of 1% O2, 5% CO2, and 94% N2 at 37°C.[6]
- Compound Plating: Test compounds are serially diluted and plated in 96-well or 384-well microplates.
- Parasite Seeding: Asynchronous or synchronized parasite cultures are added to the wells containing the test compounds.



- Incubation: Plates are incubated for a standard duration, typically 48 to 72 hours, under the same conditions as the parasite culture.
- Staining: After incubation, the cells are stained with a DNA-specific fluorescent dye, such as DAPI (4',6-diamidino-2-phenylindole), which stains the parasite nuclei.
- Imaging: The plates are imaged using a high-content imaging system.
- Image Analysis: Automated image analysis software is used to count the number of infected and uninfected erythrocytes in each well.
- Data Analysis: The percentage of parasite growth inhibition is calculated relative to vehicletreated controls (e.g., DMSO). The EC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

#### **Cytotoxicity Assay**

To assess the selectivity of the hit compounds, cytotoxicity assays were performed on a mammalian cell line, typically HEK-293 cells.[4]

Protocol: MTT Assay for Cytotoxicity

- Cell Culture: HEK-293 cells are cultured in appropriate media and conditions.
- Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
- Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).
- Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).



 Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated controls. The CC50 values are determined from the dose-response curves.

#### **Mechanism of Action and Signaling Pathways**

The precise molecular target and mechanism of action of **MMV665852** in P. falciparum have not been definitively elucidated. However, studies on diarylurea compounds suggest several potential mechanisms. Diarylureas are known to act as kinase inhibitors in various biological systems.[7] In the context of malaria, potential targets for diarylureas have included plasmepsin II and dihydroorotate dehydrogenase, although a clear correlation between enzyme inhibition and cellular potency has often been lacking.[8]

More recent evidence has pointed towards a potential role of PfATPase2 as a target for diarylurea compounds. However, this remains an area of active investigation. The general mechanism of action for many diarylureas involves binding to the ATP-binding pocket of kinases, often in their inactive conformation.[7]

As no specific signaling pathways have been definitively linked to the antimalarial action of **MMV665852**, a generalized diagram of a kinase inhibition pathway is presented below for illustrative purposes.



Click to download full resolution via product page

Figure 1: Generalized Kinase Inhibition Pathway





## **Experimental and Logical Workflows**

The discovery and initial characterization of **MMV665852** followed a logical and systematic workflow, which is common in early-stage drug discovery.





Click to download full resolution via product page

Figure 2: MMV665852 Discovery Workflow



#### Conclusion

MMV665852, a diarylurea compound from the MMV Malaria Box, represents a valuable starting point for the development of new antimalarial therapies. Its discovery through a large-scale, collaborative screening effort highlights the power of open-source initiatives in drug discovery. While its primary antimalarial activity is confirmed, further research is required to elucidate its precise mechanism of action and to optimize its structure for improved efficacy and pharmacokinetic properties. The availability of MMV665852 and its analogs for further investigation provides a critical resource for the scientific community in the ongoing fight against malaria and other parasitic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. mmv.org [mmv.org]
- 5. chembl.gitbook.io [chembl.gitbook.io]
- 6. AID 660866 MMV: Inhibition of Plasmodium falciparum 3D7 (EC50). PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Evaluation of Diarylureas for Activity Against Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Origin of MMV665852: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677363#discovery-and-origin-of-mmv665852-from-malaria-box]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com